2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Description
This compound is a purine-dione derivative featuring a 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl core linked via an acetamide group to a 2-(trifluoromethyl)phenyl substituent. The purine-dione scaffold is structurally analogous to xanthine derivatives, suggesting possible interactions with adenosine receptors or phosphodiesterase enzymes .
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O3/c1-22-13-12(14(26)23(2)15(22)27)24(8-20-13)7-11(25)21-10-6-4-3-5-9(10)16(17,18)19/h3-6,8H,7H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVXKYGZQICASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include purine derivatives and trifluoromethylphenyl acetamide. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical in prodrug activation or metabolic pathways. For example:
In a related theophylline-acetamide hybrid synthesis, hydrazinolysis of the acetamide group was employed to generate hydrazide intermediates for subsequent coupling reactions .
Key Conditions :
Nucleophilic Substitution at the Purine Core
The purine ring contains electrophilic sites (e.g., N7, C8) that can undergo alkylation or arylation. In structurally similar compounds, bromoacetyl bromide was used to introduce functionalized side chains via nucleophilic substitution . For instance:
Reactivity Trends :
-
Methyl groups at N1 and N3 (electron-donating) may stabilize the purine ring against electrophilic attack.
-
The dioxo groups at C2 and C6 enhance electrophilicity at adjacent positions .
Coupling Reactions Involving the Acetamide Group
The acetamide nitrogen can participate in Schiff base formation or urea/thiourea synthesis when reacted with aldehydes or isocyanates, respectively. For example:
In a study on theophylline derivatives, phenyl isothiocyanate reacted with acetohydrazide to form thiosemicarbazide intermediates, which were cyclized to 1,2,4-triazole hybrids .
Typical Reagents :
Functionalization of the Trifluoromethylphenyl Group
Observed Reactivity :
-
Limited participation in electrophilic aromatic substitution.
Oxidation and Reduction Reactions
The purine ring’s dioxo groups are redox-active. Reduction of the carbonyl groups could yield diols, though this is uncommon in the presence of electron-withdrawing substituents like -CF₃. Oxidation of methyl groups to carboxylic acids has been reported in related xanthine derivatives.
Example :
Stability Under Synthetic Conditions
The compound exhibits moderate stability in polar aprotic solvents (e.g., DMSO) but may degrade under prolonged exposure to strong acids/bases. Storage at room temperature in inert atmospheres is recommended .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that purine derivatives exhibit significant anticancer properties. The synthesis of various 2,6-dioxopurine derivatives has shown promising results against different cancer cell lines. For instance, derivatives with specific substitutions have been evaluated for their cytotoxic effects and mechanisms of action against tumor cells. The presence of the trifluoromethyl group in this compound may enhance its lipophilicity and biological activity, making it a candidate for further anticancer studies .
Antimicrobial Properties
Compounds similar to 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE have been investigated for their antimicrobial efficacy. Studies have demonstrated that modifications in the purine structure can lead to enhanced activity against bacterial and fungal strains. This compound's unique structure may contribute to its potential as a novel antimicrobial agent .
Pharmacological Applications
Analgesic Effects
Preliminary studies suggest that certain purine derivatives possess analgesic properties. The analgesic activity of related compounds has been tested using various pharmacological models, indicating that modifications can impact efficacy significantly. For example, compounds with specific hydrazide moieties demonstrated higher analgesic activity than standard reference drugs like acetylsalicylic acid (ASA), suggesting a potential pathway for developing new pain management therapies .
CNS Activity
The potential of purine derivatives in treating central nervous system (CNS) disorders is being explored. Compounds with similar structures have shown promise as antidepressants and anxiolytics. The unique configuration of the purine ring in this compound may provide a basis for developing new treatments for anxiety and depression by modulating neurotransmitter systems .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
a) 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N′-{(E)-[4-(trifluoromethyl)phenyl]methylene}acetohydrazide (MFCD02076880)
- Key Differences :
- Replaces the acetamide group with a hydrazide (-NH-N=CH-) linkage.
- Trifluoromethyl group is at the para (4-) position of the phenyl ring.
- Implications: The hydrazide group may increase hydrogen-bonding capacity but reduce metabolic stability compared to acetamide.
b) 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxy-5-methylphenyl)acetamide (349401-63-4)
- Key Differences :
- Substitutes the trifluoromethyl group with a methoxy (-OCH₃) at position 2 and a methyl (-CH₃) at position 5 of the phenyl ring.
- Implications :
Analogues with Modified Backbone or Substituent Geometry
a) N,N-Diallyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide (MFCD02859636)
- Key Differences :
- Replaces the 2-(trifluoromethyl)phenyl group with N,N-diallyl substituents.
- Molecular weight: 317.34 g/mol (vs. ~383 g/mol estimated for the target compound).
- Implications :
b) 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N′-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide (MFCD02668479)
- Key Differences :
- Incorporates a conjugated propenylidene group and a 2-methoxyphenyl substituent.
- Implications :
Comparative Data Table
Research Findings and Implications
- Ortho vs. Para CF₃ Substitution : Ortho-CF₃ in the target compound likely improves steric complementarity with hydrophobic binding pockets, as seen in kinase inhibitors .
- Hydrazide vs. Acetamide : Hydrazide analogues (e.g., MFCD02076880) exhibit lower metabolic stability due to susceptibility to hydrolysis, limiting therapeutic utility .
- Electron-Donating vs. Withdrawing Groups : Methoxy substituents (e.g., 349401-63-4) may reduce binding affinity for electron-deficient targets like ATP-binding sites compared to CF₃ .
- Lipophilicity and Bioavailability : Diallyl-substituted derivatives (MFCD02859636) demonstrate superior CNS penetration but require optimization to mitigate off-target effects .
Q & A
What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
Basic Research Question
The compound can be synthesized via coupling reactions using activating agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a tertiary amine base (e.g., DIPEA) in anhydrous tetrahydrofuran (THF) . Post-reaction, purification via silica gel flash chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate the product. Yield optimization requires strict control of stoichiometry (1:1.1 molar ratio of amine to acylating agent), inert atmospheres, and monitoring reaction completion via TLC or LC-MS .
What advanced spectroscopic techniques are essential for structural confirmation?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoromethyl groups) and high-resolution mass spectrometry (HRMS) are mandatory. For crystalline derivatives, X-ray diffraction provides unambiguous confirmation of stereochemistry. Infrared (IR) spectroscopy can validate carbonyl (C=O) and amide (N-H) functional groups . Cross-referencing experimental data with computational predictions (e.g., density functional theory for NMR chemical shifts) resolves ambiguities .
How can researchers resolve contradictions between experimental and computational spectral data?
Advanced Research Question
Discrepancies often arise from solvent effects, tautomerism, or impurities. Use multi-dimensional NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations and confirm connectivity. Compare experimental IR/Raman spectra with quantum-mechanical simulations (e.g., Gaussian software) to identify vibrational mode mismatches. For purine derivatives, consider keto-enol tautomerism by analyzing pH-dependent UV-Vis spectra .
What methodologies are suitable for enantiomeric separation of structurally related analogs?
Advanced Research Question
Chiral stationary-phase chromatography (e.g., Chiralpak® OD column) with mobile phases like methanol-DMEA (0.2%) in supercritical CO₂ achieves baseline separation of enantiomers . Optimize parameters: column temperature (35°C), pressure (100 bar), and flow rate (5 mL/min). Confirm enantiomeric excess (ee > 98%) via circular dichroism (CD) or chiral HPLC with UV detection .
How can molecular docking predict this compound’s biological targets?
Advanced Research Question
Perform in silico docking using software like AutoDock Vina. Prepare the ligand by optimizing geometry (e.g., Gaussian09) and assign partial charges (AMBER force field). Dock against target proteins (e.g., purine-binding enzymes) retrieved from the PDB. Validate poses with molecular dynamics simulations (100 ns) to assess binding stability. Cross-validate with experimental IC₅₀ values from enzyme inhibition assays .
What strategies ensure compound stability during long-term storage?
Basic Research Question
Store the compound in amber vials under inert gas (argon) at –20°C to prevent hydrolysis of the acetamide group. Use desiccants (silica gel) to minimize moisture. Periodically assess purity via HPLC (C18 column, acetonitrile/water gradient) and track degradation products (e.g., free purine or trifluoromethylaniline) .
How can researchers design ecotoxicological studies for environmental risk assessment?
Advanced Research Question
Follow the INCHEMBIOL framework:
- Physicochemical properties : Determine logP (octanol-water partition coefficient) and hydrolysis half-life.
- Biotic/abiotic degradation : Use OECD 301F (ready biodegradability test) and LC-MS to identify metabolites.
- Toxicity assays : Perform acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201) to derive EC₅₀ values .
What analytical approaches quantify trace impurities in bulk samples?
Advanced Research Question
Use UPLC-MS/MS with a BEH C18 column (1.7 µm particles) and a mobile phase of 0.1% formic acid in acetonitrile/water. Validate method specificity, linearity (R² > 0.99), and limit of detection (LOD < 0.1%). For genotoxic impurities (e.g., alkylating agents), employ derivatization with 2,4-dinitrofluorobenzene followed by GC-MS analysis .
How can structure-activity relationships (SAR) guide derivative design?
Advanced Research Question
Modify the purine core (e.g., substituents at N1/N3) and trifluoromethylphenyl moiety to assess electronic (Hammett σ) and steric effects. Synthesize analogs via palladium-catalyzed cross-coupling or regioselective alkylation. Test in vitro against target enzymes (e.g., kinase inhibition assays) and correlate activity with computed descriptors (e.g., electrostatic potential maps) .
What experimental controls are critical in biological assays to minimize artifacts?
Basic Research Question
Include solvent controls (DMSO < 0.1% v/v), positive controls (e.g., staurosporine for kinase inhibition), and negative controls (heat-inactivated enzymes). Pre-treat cells with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to confirm direct target engagement. Validate cytotoxicity via parallel resazurin (alamarBlue) and LDH release assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
